methyl 3-[(2-hydroxyethyl)amino]benzoate
Description
Methyl 3-[(2-hydroxyethyl)amino]benzoate is a benzoate ester derivative featuring a 2-hydroxyethylamino substituent at the meta position of the aromatic ring. The hydroxyethylamino group introduces both hydrophilic and coordinating capabilities, which may enhance solubility and enable participation in metal-catalyzed reactions, as seen in related N,O-bidentate ligands (e.g., ). Such compounds are often explored in organic synthesis and pharmaceutical intermediates due to their tunable reactivity and functional versatility.
Properties
CAS No. |
1225894-05-2 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 3-(2-hydroxyethylamino)benzoate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)8-3-2-4-9(7-8)11-5-6-12/h2-4,7,11-12H,5-6H2,1H3 |
InChI Key |
LPTLCXUFBHYOHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NCCO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-hydroxyethyl)amino]benzoate typically involves the esterification of 3-aminobenzoic acid with methanol in the presence of an acid catalyst, followed by the reaction with ethylene oxide to introduce the hydroxyethyl group . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or ethanol, and using catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-hydroxyethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 3-[(2-oxoethyl)amino]benzoate.
Reduction: Formation of methyl 3-[(2-hydroxyethyl)amino]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-[(2-hydroxyethyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-[(2-hydroxyethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group may undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between methyl 3-[(2-hydroxyethyl)amino]benzoate and analogous benzoate esters:
Table 1: Comparative Analysis of Benzoate Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Solubility The hydroxyethylamino group in the target compound likely improves water solubility compared to lipophilic analogs like the Boc-protected derivative (C₁₅H₂₁NO₄, ). However, bromine or fluorine substituents (e.g., ) increase molecular weight and may alter electronic properties for specific reactivity (e.g., cross-coupling reactions). Chloroacetylated derivatives (e.g., ) exhibit enhanced electrophilicity, making them suitable for nucleophilic substitution reactions.
Synthetic Methodologies
- Microwave-assisted synthesis (e.g., ) is employed for complex heterocyclic benzoates, achieving moderate yields (45%). In contrast, tert-Boc-protected analogs () are typically synthesized via standard coupling reactions.
Applications in Catalysis and Pharmaceuticals N,O-bidentate directing groups (e.g., ) are critical in metal-catalyzed C–H functionalization. The target compound’s hydroxyethylamino group may serve a similar role.
Thermal and Physical Properties
- Melting points vary widely: purine derivatives (250–252°C, ) vs. Boc-protected compounds (liquid at room temperature, inferred from ).
Research Implications and Gaps
- Structural Characterization: Direct crystallographic or spectroscopic data for this compound are absent in the evidence. Future studies should prioritize X-ray analysis (as in ) to confirm conformation.
- Synthetic Optimization : Microwave methods () could be adapted to improve the target compound’s yield, currently unverified.
Biological Activity
Methyl 3-[(2-hydroxyethyl)amino]benzoate, also known as methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate, is an organic compound characterized by a benzoate structure with an amino alcohol side chain. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C10H13N2O3
- Molecular Weight : Approximately 211.25 g/mol
- Structural Features :
- Benzoate moiety
- Hydroxyethylamino substituent
- Methyl ester group enhancing solubility
The unique combination of functional groups allows for diverse interactions in biological systems, making it a subject of interest for further research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Derivatives of amino benzoic acids have shown effectiveness against various bacteria and fungi. The presence of both amino and hydroxyl groups enhances its potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which may be linked to its ability to inhibit certain enzymes involved in inflammatory pathways.
- Enzyme Inhibition : Studies suggest that it may act as an inhibitor of specific enzymes, including histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular functions .
Case Studies and Research Findings
- Antimicrobial Studies : A study investigating the antimicrobial properties of various amino benzoic acid derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antimicrobial agents.
- Anti-inflammatory Research : In a controlled trial assessing the anti-inflammatory effects of this compound in animal models, the compound demonstrated a reduction in inflammatory markers such as cytokines and prostaglandins, indicating its potential therapeutic application in inflammatory diseases .
- Enzyme Interaction Studies : Computational modeling and enzyme assays have shown that this compound can effectively bind to the active sites of certain target enzymes, leading to a decrease in their activity. This suggests its utility as a biochemical probe for studying enzyme interactions .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-amino benzoate | Amino group para to methoxy group | Known for analgesic properties |
| Methyl 3-(2-aminoethyl)benzoate | Amino group with ethyl chain | Exhibits anti-inflammatory effects |
| Methyl 4-amino benzoate | Amino group at para position | Analgesic properties similar to methyl 3-amino derivatives |
This compound is distinct due to its hydroxyethyl group, which contributes to its unique reactivity and biological profile compared to other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
